molecular formula C14H10F2O2 B7963792 Methyl 3-(3,4-difluorophenyl)benzoate

Methyl 3-(3,4-difluorophenyl)benzoate

Cat. No.: B7963792
M. Wt: 248.22 g/mol
InChI Key: HYORIKNTOXCMLR-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-difluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a methyl ester and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,4-difluorophenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,4-difluorophenyl is coupled with a halogenated benzoate ester in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

For industrial-scale production, continuous-flow synthesis methods can be employed. These methods offer advantages such as improved safety, scalability, and efficiency. For example, the continuous-flow double diazotization method can be used to produce difluorobenzene intermediates, which can then be further reacted to form this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-difluorophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3,4-difluorophenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(3,4-difluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate: Similar structure with a bromine atom instead of a hydrogen atom on the aromatic ring.

    Methyl 3-(3,5-difluorophenyl)benzoate: Similar structure with fluorine atoms at different positions on the aromatic ring.

Uniqueness

Methyl 3-(3,4-difluorophenyl)benzoate is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

methyl 3-(3,4-difluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYORIKNTOXCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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